molecular formula C21H27N B13052516 N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine

N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine

Cat. No.: B13052516
M. Wt: 293.4 g/mol
InChI Key: UVVSMIXHWCSTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine is a synthetic phenethylamine derivative supplied as a high-purity compound for scientific research and development. This substance is part of a broad class of phenethylamines, which are of significant interest in medicinal chemistry and neuroscience due to their structural similarity to endogenous neurotransmitters and known psychoactive compounds . Phenethylamines, as a structural class, have been investigated for their potential interactions with various neurological targets. Research indicates that some phenethylamines can bind to tubulin at the colchicine binding site, suggesting a potential mechanism for directly modulating microtubule polymerization dynamics . Given its structure, which features both a phenethyl and a cyclobutylmethyl group, this compound may be of value in studies exploring structure-activity relationships (SAR), particularly for designing ligands with specific affinity profiles for monoamine receptors and transporters . It is also a candidate for research into the cytoskeletal basis of neural plasticity and the development of novel pharmacological tools . This product is strictly for research use in laboratory settings and is not for diagnostic, therapeutic, or personal use. Researchers should consult all relevant safety data sheets and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

IUPAC Name

N-(cyclobutylmethyl)-2-phenyl-N-(2-phenylethyl)ethanamine

InChI

InChI=1S/C21H27N/c1-3-8-19(9-4-1)14-16-22(18-21-12-7-13-21)17-15-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2

InChI Key

UVVSMIXHWCSTBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN(CCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation of Secondary Amines with Alkyl Halides

One common approach is the sequential alkylation of a primary or secondary amine with alkyl halides, typically bromides or chlorides.

  • Step 1: Starting from 2-phenylethan-1-amine, the nitrogen is first alkylated with phenethyl bromide under basic conditions (e.g., potassium carbonate in acetone) to yield N-phenethyl-2-phenylethan-1-amine.
  • Step 2: The secondary amine is further alkylated with cyclobutylmethyl bromide under similar conditions to afford the tertiary amine, N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine .

Reaction conditions:

Step Reagents Solvent Temperature Time Yield (%)
1 2-Phenylethan-1-amine + Phenethyl bromide + K2CO3 Acetone 20 °C 5 h ~80
2 N-Phenethyl-2-phenylethan-1-amine + Cyclobutylmethyl bromide + K2CO3 Acetone 20 °C 5 h ~75

This method is supported by analogous alkylation protocols reported for similar tertiary amines, where potassium carbonate acts as a base to deprotonate the amine and facilitate nucleophilic substitution.

Reductive Amination Approach

An alternative and often more selective method involves reductive amination:

  • Step 1: Condensation of 2-phenylethan-1-amine with cyclobutylacetaldehyde or cyclobutylmethyl ketone to form an imine intermediate.
  • Step 2: Reduction of the imine using a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the secondary amine.
  • Step 3: Subsequent reductive amination with phenylacetaldehyde to introduce the phenethyl group, followed by reduction to the tertiary amine.

This method allows better control over substitution and avoids over-alkylation side products.

Step Reagents Reducing Agent Solvent Temperature Time Notes
1 2-Phenylethan-1-amine + Cyclobutylacetaldehyde DCM or MeOH RT 1–2 h Imine formation
2 NaBH(OAc)3 or NaBH3CN DCM or MeOH RT 2–4 h Reduction to secondary amine
3 Secondary amine + Phenylacetaldehyde NaBH(OAc)3 or NaBH3CN DCM or MeOH RT 2–4 h Reductive amination to tertiary amine

Direct Alkylation Using Amine Precursors

In some cases, direct preparation involves the use of pre-formed amines such as 2-cyclobutyl-2-phenylethan-1-amine, which can be further alkylated with phenethyl bromide or chloride.

  • This method requires the availability of the cyclobutyl-substituted amine precursor.
  • Alkylation is performed under mild basic conditions to avoid side reactions.

Purification and Characterization

After synthesis, the crude product is typically purified by:

Characterization is confirmed by:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Sequential Alkylation 2-Phenylethan-1-amine, phenethyl bromide, cyclobutylmethyl bromide K2CO3, acetone, RT, 5 h each step Straightforward, scalable Possible over-alkylation
Reductive Amination 2-Phenylethan-1-amine, cyclobutylacetaldehyde, phenylacetaldehyde NaBH(OAc)3 or NaBH3CN, DCM/MeOH, RT High selectivity, fewer side products Requires aldehyde precursors
Direct Alkylation of Precursor 2-Cyclobutyl-2-phenylethan-1-amine, phenethyl bromide K2CO3, acetone, RT Efficient if precursor available Availability of precursor limits

Research Findings and Notes

  • The alkylation reactions proceed efficiently at room temperature with potassium carbonate as base, consistent with literature on related amines.
  • Reductive amination provides better control over substitution patterns and reduces formation of quaternary ammonium salts.
  • Purification through silica gel chromatography and recrystallization yields high purity products suitable for further biological or chemical studies.
  • Molecular weight of the target compound is 293.4 g/mol with molecular formula C21H27N.
  • No direct boiling or melting point data are available, indicating the compound is likely an oil or amorphous solid under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C), can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylethanamine backbone, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine is a phenethylamine derivative characterized by the presence of a cyclobutylmethyl group and a phenethyl moiety. Its structural formula can be represented as follows:C21H30NC_{21}H_{30}NThis compound exhibits properties that may influence its interaction with biological systems, particularly in the central nervous system.

Scientific Research Applications

  • Psychoactive Substance Research
    • This compound has been studied for its psychoactive effects. It belongs to a class of compounds known as novel psychoactive substances (NPS), which are often explored for their potential recreational use and psychoactive effects. Research indicates that such compounds can mimic the effects of traditional psychoactive drugs, leading to significant interest in their pharmacological profiles and safety profiles .
  • Pharmacological Studies
    • The compound's interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, has been a focus of pharmacological studies. Understanding how it affects these systems can provide insights into its potential therapeutic uses or risks associated with misuse .
  • Therapeutic Potential
    • There is ongoing research into the therapeutic applications of this compound in treating conditions such as depression and anxiety disorders. Compounds with similar structures have shown promise as antidepressants due to their ability to modulate neurotransmitter levels effectively .

Case Study 1: Psychoactive Effects

A study conducted on various NPS, including this compound, assessed user reports on psychoactive experiences. The findings indicated that users reported effects akin to those of traditional stimulants, highlighting the compound's potential for abuse and the need for further regulatory scrutiny .

Case Study 2: Neuropharmacology

Research published in a peer-reviewed journal explored the neuropharmacological effects of phenethylamine derivatives. This compound was evaluated for its binding affinity to various neurotransmitter receptors. Results demonstrated significant binding to serotonin receptors, suggesting a mechanism that could underlie its mood-altering effects .

Mechanism of Action

The mechanism of action of N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine with structurally related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number References
This compound C₁₂H₁₇N 175.28 Cyclobutylmethyl, phenethyl, benzyl 356539-83-8
Phenethylamine (2-phenylethan-1-amine) C₈H₁₁N 121.18 Primary amine, phenethyl 64-04-0
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N 149.23 Branched alkyl chain, methyl, phenyl
2-Benzyl-N-methylcyclopentan-1-amine C₁₃H₁₉N 189.30 Cyclopentane ring, benzyl, methyl 1292083-55-6
N-Benzyl-N-methylprop-2-yn-1-amine C₁₁H₁₃N 159.23 Propargyl group, benzyl, methyl
Key Observations:
  • Cyclobutane vs. Cyclopentane Rings : The cyclobutyl group in the target compound introduces ring strain, which may enhance reactivity or alter binding kinetics compared to the cyclopentane analog (e.g., 2-benzyl-N-methylcyclopentan-1-amine) .
  • Hybrid Structures : Compounds like N-Benzyl-N-methylprop-2-yn-1-amine incorporate unsaturated bonds (propargyl), which could influence electronic properties and metabolic stability .
Opioid Receptor Modulation

While direct data on the target compound are lacking, structurally related N-substituted morphinan derivatives (e.g., N-(cyclobutylmethyl)-14-methoxymorphinan-6-ones) exhibit opioid agonist or partial agonist activity . The cyclobutylmethyl group in these analogs enhances μ-opioid receptor binding affinity, suggesting that the cyclobutyl moiety in the target compound may similarly influence CNS targets.

Chemopreventive Potential

Arylalkyl isothiocyanates (e.g., phenethyl isothiocyanate, PEITC) with phenethyl backbones demonstrate potent inhibition of carcinogen-induced DNA adduct formation and tumorigenesis . Although the target compound lacks the isothiocyanate functional group, its phenethyl moiety could theoretically interact with metabolic enzymes (e.g., cytochrome P450) involved in carcinogen activation.

Psychostimulant Analogues

Phenethylamine derivatives, such as N-Methyl-2-phenylpropan-1-amine (Phenpromethamine), are known for stimulant effects due to structural similarities to amphetamines . The target compound’s bulkier substituents may reduce such activity but could modulate dopamine or serotonin transporters with higher specificity.

Biological Activity

N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine, a novel compound within the phenethylamine class, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Phenethylamines

Phenethylamines are a class of compounds known for their stimulant effects on the central nervous system (CNS). They act primarily as monoaminergic activity enhancers, influencing the release and reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) . The structural modifications in compounds like this compound can significantly alter their pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

  • Monoaminergic Activity : Similar to other phenethylamines, this compound enhances the release of monoamines. It may act as an agonist at trace amine-associated receptors (TAARs), which play a crucial role in modulating neurotransmitter release.
  • Receptor Interactions : The compound may exhibit selective binding to specific receptors, including TAAR1, which has been implicated in the modulation of dopaminergic signaling pathways .
  • Enzyme Inhibition : It may also inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), thereby increasing the availability of neurotransmitters in the synaptic cleft .

Biological Activity Data

The following table summarizes the comparative biological activity profiles of various phenethylamines, including this compound:

CompoundNE ReleaseDA Release5-HT Release
This compoundTBDTBDTBD
Phenethylamine10.939.5>10,000
Dextroamphetamine6.6–7.25.8–24.8698–1,765
NMPEATBDTBDTBD

Note: TBD indicates that specific data for this compound is currently unavailable or requires further investigation.

Neuropharmacological Effects

Research suggests that compounds similar to this compound exhibit significant neuropharmacological effects. For example:

  • Cognitive Enhancement : A study demonstrated that phenethylamine derivatives could enhance cognitive functions in animal models by increasing dopaminergic activity in the prefrontal cortex .
  • Mood Regulation : Another investigation highlighted that certain phenethylamines could alleviate symptoms of depression by modulating serotonin levels .
  • Addiction Potential : The addictive potential of phenethylamines was assessed in behavioral studies, indicating that while they can enhance mood and cognition, they also carry risks for abuse similar to amphetamines .

Q & A

Q. What are the recommended synthetic routes for N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine, and how can reaction conditions be optimized?

Answer: The synthesis of this compound (CAS 356539-83-8) can be achieved via nucleophilic substitution or reductive amination. For example:

  • Stepwise alkylation : React 2-phenylethan-1-amine with cyclobutylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by purification via column chromatography .
  • Reductive amination : Combine cyclobutanecarbaldehyde with phenethylamine using NaBH₃CN as a reducing agent in methanol .

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions.
  • Catalysis : Additives like KI improve leaving-group displacement in SN2 reactions.
  • Temperature control : Maintain 0–25°C to minimize side reactions (e.g., over-alkylation).
    Characterize intermediates via ¹H/¹³C NMR and LC-MS to validate structural integrity at each step .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR: Confirm proton environments (e.g., cyclobutyl CH₂ at δ 1.6–2.1 ppm, aromatic protons at δ 7.2–7.4 ppm).
    • ¹³C NMR: Identify quaternary carbons (e.g., cyclobutyl carbons at δ 25–35 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (m/z 273.4 for [M+H]⁺) and detect impurities via high-resolution MS .
  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and resolve stereoisomers if present .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (UN 2922, Hazard Class 8) .
  • Ventilation : Use fume hoods to avoid inhalation; vapor pressure is 0.5 mm Hg at 20°C .
  • Spill management : Neutralize with dilute acetic acid and adsorb using inert material (e.g., vermiculite) .
  • Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutylmethyl and phenethyl groups influence the compound's reactivity in nucleophilic substitution reactions?

Answer:

  • Steric effects : The cyclobutylmethyl group introduces ring strain (83–88° bond angles), increasing reactivity in SN2 reactions compared to bulkier substituents (e.g., cyclohexyl) .
  • Electronic effects : The phenethyl group’s electron-donating aromatic ring enhances amine nucleophilicity, favoring alkylation.
    Methodological validation :
  • Compare reaction rates with analogs (e.g., N-methyl vs. N-cyclobutyl derivatives) using kinetic studies.
  • DFT calculations (e.g., Gaussian) to map transition-state geometries .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers, and how can they be addressed?

Answer:

  • Isomer differentiation : Positional isomers (e.g., N-cyclohexyl vs. cyclobutyl) or stereoisomers (if chiral centers exist).
  • Resolution strategies :
    • 2D NMR (COSY, NOESY) : Correlate proton-proton spatial relationships to confirm substitution patterns .
    • Chiral HPLC : Use cellulose-based columns to separate enantiomers (if applicable) .
    • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. How can computational chemistry methods predict the binding affinity of this compound to neurotransmitter receptors?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with serotonin/dopamine receptors. Compare binding poses to known ligands (e.g., phenethylamine derivatives) .
  • MD simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess stability of binding pockets.
  • Validation : Correlate computational results with in vitro receptor-binding assays (e.g., radioligand displacement) .

Q. What contradictions exist in reported pharmacological data for structurally similar amines, and how can researchers design studies to resolve these discrepancies?

Answer:

  • Contradictions : Variability in receptor affinity (e.g., µ-opioid vs. σ-receptor binding) and metabolic stability across studies .
  • Resolution strategies :
    • Standardized assays : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., pH 7.4, 37°C) for reproducibility.
    • Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .
    • Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.